molecular formula C18H30N2O4 B3031396 1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid CAS No. 306936-18-5

1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid

Cat. No. B3031396
M. Wt: 338.4 g/mol
InChI Key: DIOWQCJIBSMJSL-UHFFFAOYSA-N
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Description

The compound "1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid" is a derivative of pyrrole-3-carboxylic acid, which is a core structure in various pharmacologically active compounds. The tert-butoxycarbonyl (Boc) group is a common protecting group used in peptide synthesis, and its presence in the compound suggests its potential use in the synthesis of peptides or other organic molecules .

Synthesis Analysis

The synthesis of pyrrole-3-carboxylic acid derivatives has been reported using a one-step continuous flow method starting from tert-butyl acetoacetates, amines, and 2-bromoketones. This method utilizes the HBr byproduct from the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, yielding the corresponding acids in a single microreactor . Additionally, the synthesis of related structures, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, has been achieved by adjusting reaction conditions to obtain either cis or trans acid, followed by optical resolution .

Molecular Structure Analysis

The molecular structure of related compounds, such as (1RS, 2SR)-1-[N-(tert-butoxycarbonyl)amino]-2-hydroxymethylcyclopropane-1-carboxylic acid, has been determined by X-ray analysis. These studies reveal the conformation of the molecule in the crystal state and the influence of hydrogen bonding on the molecule's conformation .

Chemical Reactions Analysis

The tert-butyl ester of pyrrole carboxylic acids can undergo reactions with singlet oxygen to yield peroxidic intermediates, which can further react with nucleophiles to produce various substituted pyrroles. This reaction pathway is significant for synthesizing pyrrole derivatives that can serve as precursors to biologically active compounds such as prodigiosin .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound are not directly reported in the provided papers. However, the presence of the tert-butyl group is known to impart steric bulk, which can influence the reactivity and solubility of the molecule. The Boc group is acid-labile, allowing for selective deprotection in the presence of other functional groups. The pyrrole ring is a heterocycle that can participate in various chemical reactions, contributing to the compound's versatility in synthetic applications .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound has been utilized in the synthesis of various pyrrole derivatives. For instance, a study by Porta et al. (1994) involves thermal addition of related compounds to yield isomeric methyl 1-tert-butyl-3(4)-aryl-4(3)-trifluoromethyl-1H-pyrrole-2-carboxylates in high yields, showcasing its role in the synthesis of complex molecular structures (Porta, Capuzzi, & Bettarini, 1994).

  • Nguyen et al. (2009) developed a regio-selective synthesis of a novel 1-tert-butyl-4-nitro-1H-pyrrole-3-carboxylic acid, utilizing bulky tert-butyl moieties for directing selective substitutions, demonstrating its importance in achieving specific molecular configurations (Nguyen, Schiksnis, & Michelotti, 2009).

Applications in Organic Chemistry

  • In organic chemistry, this compound has been used for the synthesis of deaza-analogues of bisindole alkaloids, as reported by Carbone et al. (2013). Their study highlights the synthesis of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, contributing to the exploration of potential anticancer agents (Carbone et al., 2013).

  • The compound is also significant in the study of pyrrole reactivity and structure. A study by Hill et al. (2009) on 3-hydroxy-1H-pyrrole, obtained through flash vacuum pyrolysis of related compounds, adds to our understanding of the stability and reactivity of these molecules (Hill, Imam, Mcnab, & O'neill, 2009).

Polymer and Materials Science

Catalysis and Synthetic Chemistry

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with

properties

IUPAC Name

5-tert-butyl-2-methyl-1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]pyrrole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O4/c1-12-13(15(21)22)11-14(17(2,3)4)20(12)10-8-9-19-16(23)24-18(5,6)7/h11H,8-10H2,1-7H3,(H,19,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOWQCJIBSMJSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1CCCNC(=O)OC(C)(C)C)C(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70370848
Record name 1-{3-[(tert-Butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(Tert-butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid

CAS RN

306936-18-5
Record name 1-{3-[(tert-Butoxycarbonyl)amino]propyl}-5-tert-butyl-2-methyl-1H-pyrrole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70370848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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